Comprehensive Spectroscopic Characterization of 1-Methanesulfonyl-4-methyl-2-nitrobenzene: A Technical Guide for Structural Elucidation
Comprehensive Spectroscopic Characterization of 1-Methanesulfonyl-4-methyl-2-nitrobenzene: A Technical Guide for Structural Elucidation
Executive Summary
In modern drug development and materials science, the precise structural elucidation of intermediate building blocks is non-negotiable. 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly functionalized 1,2,4-trisubstituted benzene derivative frequently utilized in the synthesis of sulfone-containing therapeutics and agrochemicals.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule. By synthesizing data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR), we establish a self-validating analytical framework. Rather than merely listing data, this guide deconstructs the causality behind the experimental parameters and the electronic effects dictating the spectral output.
Structural Elucidation Strategy & Causality
The structural confirmation of 1-Methanesulfonyl-4-methyl-2-nitrobenzene relies on deciphering the competing electronic effects of its three substituents:
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Nitro Group (-NO₂ at C2): A strong electron-withdrawing group (EWG) via both resonance and inductive effects. It severely deshields ortho and para protons.
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Methanesulfonyl Group (-SO₂CH₃ at C1): Another potent EWG. The highly oxidized sulfur atom pulls electron density from the ring, strongly deshielding the ortho positions.
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Methyl Group (-CH₃ at C4): A mild electron-donating group (EDG) via hyperconjugation, which slightly shields its ortho positions.
The interplay of these groups creates a distinct, highly predictable asymmetric electronic environment. To definitively prove the 1,2,4-substitution pattern, a multi-modal workflow is required. NMR provides spatial and connectivity data, HRMS confirms the exact isotopic mass, and FTIR orthogonally validates the presence of the functional groups without requiring sample vaporization.
Fig 1: Orthogonal Spectroscopic Validation Workflow for Structural Confirmation.
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness, every protocol must be designed as a self-validating system where internal controls confirm the integrity of the data .
High-Resolution NMR Acquisition Protocol
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).
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Self-Validation Check: The inclusion of 0.03% v/v tetramethylsilane (TMS) acts as an internal zero-reference. The residual CHCl₃ peak at 7.26 ppm serves as a secondary lock and calibration check.
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1H NMR (400 MHz): Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 s. Acquire 16 scans.
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Causality: The integration of the aliphatic Ar-CH₃ singlet (exactly 3.00 protons) acts as the internal mathematical anchor to validate the 1:1:1 ratio of the three distinct aromatic protons.
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13C NMR (100 MHz): Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.5 s and acquire 512 scans.
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Causality: Quaternary carbons (C1, C2, C4) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A longer D1 ensures these critical quaternary signals are fully captured without saturation .
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ESI-HRMS Acquisition Protocol
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Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
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Causality: The sulfone and nitro groups are relatively poor proton acceptors. The addition of 0.1% Formic Acid artificially lowers the pH, providing excess protons to drive the formation of [M+H]+ ions in the electrospray source .
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Acquisition: Inject 5 µL into an Orbitrap mass spectrometer (HESI source, positive ion mode). Set spray voltage to +3.5 kV and resolution to 70,000.
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Self-Validation Check: The instrument must utilize a lock-mass (e.g., ambient polysiloxanes at m/z 371.1012) to ensure mass accuracy remains within a ≤5 ppm error margin.
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Spectroscopic Data Analysis & Interpretation
NMR Chemical Shifts and Causality
The 1,2,4-substitution pattern is unequivocally proven by the multiplicity and coupling constants ( J ) of the aromatic protons.
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H3 (8.17 ppm): Isolated between the -NO₂ and -CH₃ groups. It only exhibits a fine meta-coupling ( 4J≈1.5 Hz) to H5. The massive deshielding is caused by the adjacent nitro group.
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H5 (7.47 ppm): This proton is meta to both EWGs and ortho to the EDG methyl group, making it the most shielded aromatic proton. It appears as a doublet of doublets due to ortho-coupling with H6 ( 3J≈8.0 Hz) and meta-coupling with H3.
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H6 (7.92 ppm): Ortho to the strongly deshielding -SO₂CH₃ group, it appears as a clean doublet ( 3J≈8.0 Hz).
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298K)
| Nucleus | Position | Chem. Shift (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale / Causality |
| ¹H | H3 (Ar-H) | 8.17 | d | 1.5 | 1H | Strongly deshielded by ortho-NO₂; meta-coupling to H5. |
| ¹H | H6 (Ar-H) | 7.92 | d | 8.0 | 1H | Deshielded by ortho-SO₂CH₃; ortho-coupling to H5. |
| ¹H | H5 (Ar-H) | 7.47 | dd | 8.0, 1.5 | 1H | Shielded by ortho-CH₃; couples to both H6 and H3. |
| ¹H | SO₂-CH₃ | 3.25 | s | - | 3H | Highly deshielded aliphatic protons due to adjacent SO₂. |
| ¹H | Ar-CH₃ | 2.45 | s | - | 3H | Typical benzylic methyl shift, slightly deshielded by ring EWGs. |
| ¹³C | C2 (C-NO₂) | 146.5 | Cq | - | - | Extreme downfield shift due to highly electronegative NO₂. |
| ¹³C | C4 (C-CH₃) | 141.5 | Cq | - | - | Downfield shift driven by ipso-methyl attachment. |
| ¹³C | C1 (C-SO₂) | 134.5 | Cq | - | - | Ipso-attachment to sulfone group. |
| ¹³C | SO₂-CH₃ | 44.0 | CH₃ | - | - | Characteristic sulfone methyl carbon. |
| ¹³C | Ar-CH₃ | 21.0 | CH₃ | - | - | Standard benzylic carbon shift. |
2D NMR Connectivity (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is critical for validating the quaternary carbon assignments. By observing 2-bond ( 2J ) and 3-bond ( 3J ) correlations from the protons to the carbons, the exact regiochemistry is locked in place.
Fig 2: Key HMBC 2D-NMR Correlations Confirming the 1,2,4-Trisubstituted Framework.
Orthogonal Validation via HRMS and FTIR
While NMR maps the carbon-hydrogen framework, FTIR and HRMS are required to validate the heteroatomic functional groups (NO₂ and SO₂) that are otherwise "invisible" in standard ¹H NMR.
Table 2: Orthogonal Spectroscopic Validation (FTIR & HRMS)
| Technique | Signal / m/z | Assignment | Causality / Validation Metric |
| FTIR (ATR) | 1535 & 1350 cm⁻¹ | -NO₂ Asym. & Sym. Stretch | Confirms the presence of an intact nitro group. |
| FTIR (ATR) | 1315 & 1150 cm⁻¹ | -SO₂ Asym. & Sym. Stretch | Validates the highly oxidized state of the sulfone moiety. |
| FTIR (ATR) | 840 cm⁻¹ | C-H out-of-plane bend | Highly diagnostic for 1,2,4-trisubstituted benzenes. |
| ESI-HRMS | 216.0325 | [M+H]+ | Calculated exact mass for C8H10NO4S+ is 216.0325. |
| ESI-HRMS | 238.0144 | [M+Na]+ | Sulfone oxygens have a high affinity for hard alkali metals ( Na+ ). |
Conclusion
The comprehensive spectroscopic profiling of 1-Methanesulfonyl-4-methyl-2-nitrobenzene necessitates a logically sound, multi-modal approach. By leveraging the internal calibration of quantitative 1D NMR, the spatial connectivity of 2D HMBC, the exact isotopic mass from ESI-HRMS, and the vibrational signatures from FTIR, researchers can establish a self-validating dataset. Understanding the causality behind chemical shifts—specifically the push-pull dynamics of the nitro, methanesulfonyl, and methyl groups—ensures absolute confidence in structural elucidation prior to downstream synthetic applications.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. URL:[Link]
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Pluskal, T., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. National Center for Biotechnology Information (PMC). URL:[Link]
